molecular formula C14H11N3O2S B11716165 (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11716165
M. Wt: 285.32 g/mol
InChI Key: AJSTWFHGCRTEHS-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a furan ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate to yield the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The furan ring and thiazolidinone core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its biological activity. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazone linkage and thiazolidinone core are thought to play key roles in its activity, potentially through the formation of reactive intermediates or the inhibition of specific enzymes.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

(2E)-2-[(Z)-furan-2-ylmethylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H11N3O2S/c18-13-12(10-5-2-1-3-6-10)20-14(16-13)17-15-9-11-7-4-8-19-11/h1-9,12H,(H,16,17,18)/b15-9-

InChI Key

AJSTWFHGCRTEHS-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C(=O)N/C(=N\N=C/C3=CC=CO3)/S2

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=CO3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.